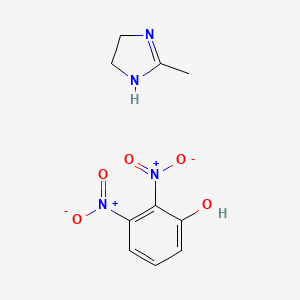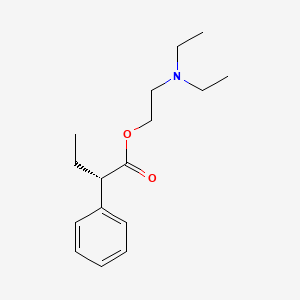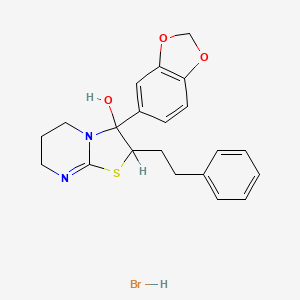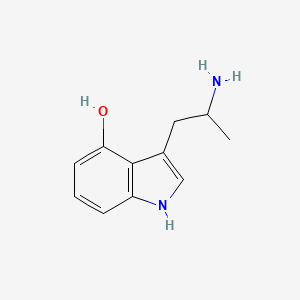
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents . The addition of the 2,4,6-tribromophenoxyacetyl group to the phenothiazine core introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- typically involves the acylation of phenothiazine with 2,4,6-tribromophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- involves its interaction with various molecular targets and pathways. The phenothiazine core can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its antipsychotic effects. Additionally, the compound can inhibit certain enzymes and modulate cellular signaling pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: can be compared with other phenothiazine derivatives, such as:
10-Phenyl-10H-phenothiazine: Known for its use in organic synthesis and as a precursor for other heterocyclic compounds.
10H-Phenothiazine, 10-((2,4,6-trinitrophenoxy)acetyl)-: Another derivative with different substituents that may exhibit distinct chemical and biological properties.
The uniqueness of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-
Eigenschaften
CAS-Nummer |
136776-26-6 |
|---|---|
Molekularformel |
C20H12Br3NO2S |
Molekulargewicht |
570.1 g/mol |
IUPAC-Name |
1-phenothiazin-10-yl-2-(2,4,6-tribromophenoxy)ethanone |
InChI |
InChI=1S/C20H12Br3NO2S/c21-12-9-13(22)20(14(23)10-12)26-11-19(25)24-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)24/h1-10H,11H2 |
InChI-Schlüssel |
USEVHDSTHVJRQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=C(C=C(C=C4Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


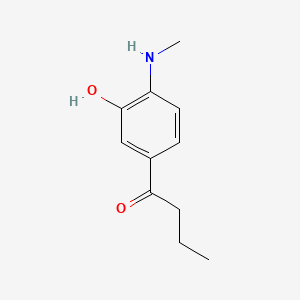
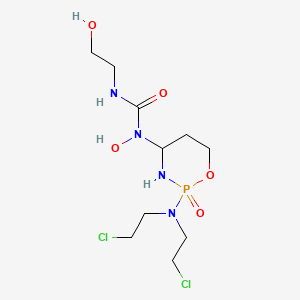
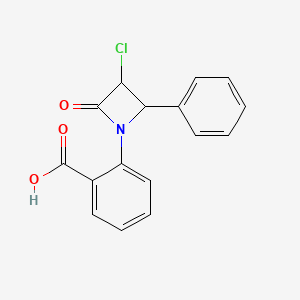
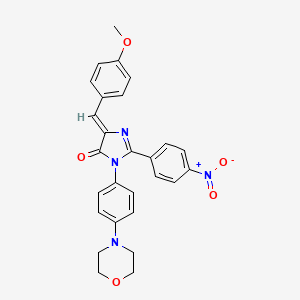
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
